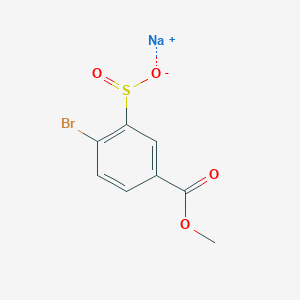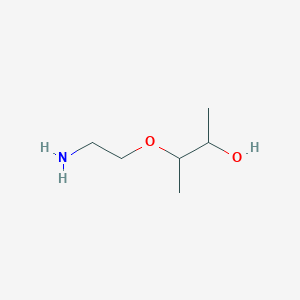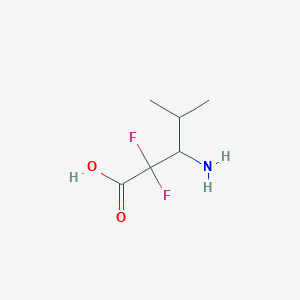![molecular formula C14H24N2O2 B13232100 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13232100.png)
3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group, a dimethyl group, and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the hydroxyl and dimethyl groups through a series of substitution reactions. The 1,2,4-oxadiazole moiety can be introduced via cyclization reactions involving appropriate precursors such as nitriles and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the oxadiazole moiety or reduce the hydroxyl group to a hydrogen atom.
Substitution: The dimethyl groups or the oxadiazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a simpler hydrocarbon .
Scientific Research Applications
3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The oxadiazole moiety may interact with specific enzymes or receptors, influencing biological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents, such as:
- 3,3-Dimethylcyclohexanol
- 1,2,4-Oxadiazole derivatives
- Cyclohexane-1,2-diol
Uniqueness
What sets 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol apart is the combination of the cyclohexane ring with the oxadiazole moiety and the specific substitution pattern. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3,3-dimethyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H24N2O2/c1-10(2)12-15-11(18-16-12)8-14(17)7-5-6-13(3,4)9-14/h10,17H,5-9H2,1-4H3 |
InChI Key |
NTJMTLQMYGPSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCCC(C2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid](/img/structure/B13232024.png)


![1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13232033.png)



![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)





